molecular formula C8H7N3O B12964730 7-Amino-1H-indazole-3-carbaldehyde

7-Amino-1H-indazole-3-carbaldehyde

Cat. No.: B12964730
M. Wt: 161.16 g/mol
InChI Key: KJQJEJGJSBJYSX-UHFFFAOYSA-N
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Description

7-Amino-1H-indazole-3-carbaldehyde (CAS 154597-37-2) is a versatile and valuable chemical intermediate in organic synthesis and medicinal chemistry research. With the molecular formula C 8 H 7 N 3 O and a molecular weight of 161.16 g/mol, this compound features a reactive aldehyde group and an amino group on the indazole scaffold, allowing for diverse chemical modifications . The indazole core is a privileged structure in drug discovery, known for its ability to interact with various biological targets . This makes this compound a key precursor in the synthesis of more complex polyfunctionalized molecules. Its primary research value lies in its role as a building block for the development of potential pharmaceutical compounds. Researchers utilize the aldehyde group in condensation reactions, such as forming imines (Schiff bases) or participating in multi-component reactions, to create libraries of novel chemical entities . The amino group offers a second site for functionalization, for instance, through amide coupling or diazotization, enabling the construction of complex molecular architectures. Indazole-based compounds have demonstrated a broad spectrum of pharmacological activities in scientific literature, including potential as kinase inhibitors, which are relevant in oncology research . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet and adhere to all laboratory safety protocols before use.

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

7-amino-2H-indazole-3-carbaldehyde

InChI

InChI=1S/C8H7N3O/c9-6-3-1-2-5-7(4-12)10-11-8(5)6/h1-4H,9H2,(H,10,11)

InChI Key

KJQJEJGJSBJYSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)N)C=O

Origin of Product

United States

Synthetic Methodologies for 7 Amino 1h Indazole 3 Carbaldehyde and Precursor Scaffolds

Strategies for the Indazole-3-carbaldehyde Moiety Construction

The formation of the indazole-3-carbaldehyde scaffold is a critical step in the synthesis of 7-Amino-1H-indazole-3-carbaldehyde. Several synthetic routes have been developed to achieve this, starting from various precursors and employing different catalytic systems. These methods offer access to a diverse range of substituted indazole-3-carbaldehydes, which are valuable intermediates in medicinal chemistry. nih.govrsc.orgrsc.org

Nitrosation of Indoles and Analogues

A prominent and optimized method for the direct synthesis of 1H-indazole-3-carboxaldehyde derivatives is the nitrosation of indoles. nih.govrsc.orgrsc.org This reaction proceeds through a multistep pathway initiated by the nitrosation of the C3 position of the indole (B1671886) ring, leading to an oxime intermediate. This is followed by the addition of water, ring opening, and subsequent ring closure to form the 1H-indazole-3-carboxaldehyde. nih.govrsc.org

This method has been shown to be effective for both electron-rich and electron-deficient indoles, with yields being significantly improved by controlling the reaction conditions, such as using a slightly acidic environment and a reverse addition protocol. nih.gov The slow addition of the indole to the nitrosating agent minimizes side reactions. nih.gov

Table 1: Synthesis of Substituted 1H-Indazole-3-carbaldehydes via Nitrosation of Indoles nih.gov

Starting IndoleProductYield (%)
Indole1H-Indazole-3-carbaldehyde99
5-Bromoindole5-Bromo-1H-indazole-3-carbaldehyde96
6-Bromoindole6-Bromo-1H-indazole-3-carbaldehyde78
7-Methylindole7-Methyl-1H-indazole-3-carbaldehyde72
5-Carboxyindole5-Carboxy-1H-indazole-3-carbaldehyde62
5-NHBoc-indole5-NHBoc-1H-indazole-3-carbaldehyde78

This method's tolerance for various functional groups, including the Boc-protected amine, makes it a potentially viable route for the synthesis of precursors to this compound. nih.gov

Palladium or Copper Catalyzed Cyanation Followed by Reduction

An alternative strategy to introduce the aldehyde function at the C3 position of the indazole ring involves a two-step sequence: a metal-catalyzed cyanation of a 3-haloindazole followed by the reduction of the resulting nitrile. rsc.orgrsc.org This approach is particularly useful when starting from readily available halogenated indazoles.

Palladium-catalyzed cyanation has been extensively developed for aryl halides and can be applied to 3-haloindazoles. nih.govresearchgate.netnih.gov Various palladium catalysts and cyanide sources can be employed. researchgate.netnih.gov Similarly, copper-catalyzed cyanation, a classic transformation known as the Rosenmund-von Braun reaction, offers another avenue for introducing the cyano group. researchgate.netcapes.gov.bralberts.edu.in

Once the 3-cyanoindazole is obtained, it can be reduced to the corresponding 3-formylindazole. Common reducing agents for this transformation include diisobutylaluminium hydride (DIBAL-H) or Raney® nickel. rsc.orglibretexts.org

Heck Coupling-Ozonolysis Sequences for Aldehyde Introduction

The Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, provides a method for introducing a vinyl group at the C3 position of a 3-haloindazole. rsc.orgorganic-chemistry.org This vinyl-substituted indazole can then be subjected to ozonolysis, which cleaves the double bond to yield the desired indazole-3-carbaldehyde. This sequence offers a versatile route to the target aldehyde functionality.

Aryne Cycloaddition Approaches to Indazole-3-Carbaldehydes

The construction of the indazole ring itself can be achieved through the [3+2] cycloaddition of an aryne with a diazo compound. orgsyn.orgresearchgate.netorganic-chemistry.orgorgsyn.org By choosing an appropriately substituted diazo compound, a precursor to the 3-formyl group can be installed directly. For instance, using a diazo compound bearing a protected aldehyde equivalent would lead to a 3-substituted indazole that can be readily converted to the carbaldehyde. This method is particularly powerful for accessing a wide range of substituted indazoles. researchgate.net

Direct Metalation and Formylation Methodologies

Direct C-H functionalization at the C3 position of the indazole ring presents an atom-economical approach. However, direct formylation of 1H-indazoles at the C3 position using methods like the Vilsmeier-Haack reaction is generally ineffective. rsc.orgrsc.org To overcome this, strategies involving direct metalation have been developed. These typically involve deprotonation at the C3 position using a strong base, often requiring an N1-protecting group, followed by quenching with a formylating agent. chim.it

More recently, a regioselective C3-formylation of 2H-indazoles using Selectfluor as a mediator and dimethyl sulfoxide (B87167) (DMSO) as the formylating agent has been reported. thieme-connect.deresearchgate.net This microwave-assisted method provides moderate to excellent yields of 3-formyl-2H-indazoles and is believed to proceed via a radical pathway. thieme-connect.de

Reduction-Reoxidation Sequences from Ester Functionalized Indazoles

Another synthetic route involves the initial preparation of an indazole-3-carboxylic acid or its ester derivative. rsc.orgrsc.org These ester-functionalized indazoles can be synthesized through various methods, including the hydrolysis of isatin (B1672199) followed by diazotization and reductive cyclization. google.com The ester can then be reduced to the corresponding primary alcohol, which is subsequently oxidized to the aldehyde. A more direct approach involves the partial reduction of the ester or the corresponding carboxylic acid to the aldehyde. libretexts.orgorganic-chemistry.org Reagents such as diisobutylaluminium hydride (DIBAL-H) are commonly used for the partial reduction of esters to aldehydes at low temperatures. libretexts.org

Methodologies for Introducing the 7-Aminoindazole Moiety

The introduction of an amino group at the 7-position of the indazole ring is a critical step. Several reliable methods have been developed to achieve this transformation.

Reduction of Nitroindazole Derivatives

A common and effective method for synthesizing 7-aminoindazoles is the reduction of the corresponding 7-nitroindazole (B13768) precursors. nih.govnih.gov Various reducing agents can be employed for this transformation. For instance, hydrogen gas in the presence of a catalyst is a standard procedure. nih.gov Another approach involves the use of hydrazine (B178648) hydrate (B1144303) supported on alumina (B75360) with catalysts like ferric chloride (FeCl₃·6H₂O). researchgate.net This method is known for its efficiency in reducing aromatic nitro compounds to their corresponding amines. researchgate.net

The choice of reducing agent can be crucial for selectivity, especially when other reducible functional groups are present in the molecule. For example, chromium chloride has been found to be highly effective for the solid-phase reduction of aryl nitro groups to anilines, with high yields and good functional group tolerance. researchgate.net

Palladium-Catalyzed N-Arylation and Subsequent Cyclization

Palladium-catalyzed reactions are powerful tools in the synthesis of N-heterocycles. The synthesis of N-arylated carbazoles, which shares structural similarities with indazole synthesis, can be achieved through the palladium-catalyzed amination of cyclic iodonium (B1229267) salts with anilines. beilstein-journals.org This reaction proceeds via a ring-opening/Buchwald-amination cascade. beilstein-journals.org A similar strategy can be envisioned for the construction of the indazole core, where an intramolecular N-arylation of a suitably substituted precursor leads to the desired cyclized product. For example, palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines is a known method for synthesizing 2-aryl-2H-indazoles. organic-chemistry.org

Copper-Catalyzed Coupling Reactions for Aminoindazole Formation

Copper-catalyzed reactions offer a cost-effective alternative to palladium-based methods for C-N bond formation. nih.gov These reactions have been successfully applied to the synthesis of various nitrogen-containing heterocycles. For instance, a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) is an efficient method for synthesizing 2H-indazoles. organic-chemistry.org

Furthermore, copper-catalyzed coupling of 2-halobenzonitriles with hydrazine derivatives can provide substituted 3-aminoindazoles through a cascade process. organic-chemistry.org The Chan-Lam coupling, which involves the copper-mediated reaction of aryl boronic acids with nitrogen nucleophiles, is another versatile method for forming C-N bonds under mild conditions and has been used for the N-arylation of 2-aminobenzothiazoles. nih.gov

Oxidative Intramolecular N-N Bond Formation

The formation of the N-N bond is a defining step in indazole synthesis. Oxidative cyclization methods provide a direct route to this bond. A notable example is the N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines, which can selectively produce different tautomeric forms of indazoles. organic-chemistry.orgnih.gov Silver(I)-mediated intramolecular oxidative C-H amination is another efficient method for constructing a variety of 1H-indazoles. acs.orgnih.gov More recently, electrochemical methods have emerged as a green and efficient alternative for oxidative intramolecular N-S bond formation in the synthesis of thiadiazoles, a strategy that could potentially be adapted for N-N bond formation in indazole synthesis. researchgate.net

Integrated Synthetic Pathways for this compound

The synthesis of the target molecule, this compound, often involves a combination of the methodologies described above. A plausible integrated pathway could start with a substituted benzonitrile (B105546).

For instance, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for other complex molecules, was achieved from 3-bromo-2,6-dichlorobenzonitrile (B3239784) and hydrazine. chemrxiv.org This reaction proceeds through either an initial SNAr reaction followed by intramolecular cyclization or an initial attack on the cyano group followed by intramolecular SNAr cyclization. chemrxiv.org

Once the 3-aminoindazole core is formed, the aldehyde group can be introduced. While direct Vilsmeier-Haack formylation at the C3 position of indazoles is generally ineffective, an alternative is the nitrosation of indoles, which rearranges to form 1H-indazole-3-carboxaldehydes. rsc.org This method proceeds through the formation of an oxime intermediate, followed by ring-opening and subsequent ring-closure. rsc.org

Finally, if a nitro group is carried through the synthesis at the 7-position, a final reduction step would yield the desired this compound.

Below is a table summarizing various synthetic approaches to indazole derivatives:

Starting Material(s)Key Reaction TypeProduct TypeReference(s)
2-(Ethynyl)aryltriazenes, Arylsulfinic acidIntramolecular Oxidation/Cyclization2H-Indazole-3-carbaldehydes organic-chemistry.org
Azobenzenes, α-Keto aldehydesRh(III)-Catalyzed C-H Addition/Cyclization3-Acyl-(2H)-indazoles bohrium.com
7-NitroindazoleReduction7-Aminoindazole nih.govresearchgate.net
N-Aryl-N-(o-bromobenzyl)hydrazinesPalladium-Catalyzed Intramolecular Amination2-Aryl-2H-indazoles organic-chemistry.org
2-Bromobenzaldehydes, Primary amines, Sodium azideCopper-Catalyzed Three-Component Reaction2H-Indazoles organic-chemistry.org
2-Halobenzonitriles, Hydrazine derivativesCopper-Catalyzed Cascade Reaction3-Aminoindazoles organic-chemistry.org
2-Aminomethyl-phenylaminesOxidative N-N Bond FormationIndazoles (various tautomers) organic-chemistry.orgnih.gov
IndolesNitrosation/Rearrangement1H-Indazole-3-carboxaldehydes rsc.org
3-Bromo-2,6-dichlorobenzonitrile, HydrazineNucleophilic Aromatic Substitution/Cyclization7-Bromo-4-chloro-1H-indazol-3-amine chemrxiv.org

Convergent and Divergent Synthetic Route Design

The construction of the this compound framework can be approached through both convergent and divergent synthetic designs, each offering distinct advantages.

Convergent strategies aim to assemble the target molecule from two or more complex fragments in the later stages of the synthesis. This approach is often efficient as it allows for the independent synthesis and optimization of key building blocks. A prominent convergent method for the indazole core involves the cyclization of substituted benzonitriles with hydrazine. For instance, a practical synthesis of the related 7-bromo-4-chloro-1H-indazol-3-amine involves the reaction of a pre-functionalized 2-bromobenzonitrile (B47965) derivative with hydrazine hydrate. nih.gov This strategy ensures that the desired substitution pattern on the benzene (B151609) ring is established before the formation of the pyrazole (B372694) ring.

Another powerful convergent method is the [3+2] cycloaddition reaction between a benzyne (B1209423) intermediate and a diazo compound. orgsyn.org In this approach, an o-silylaryl triflate is treated with a fluoride (B91410) source to generate benzyne in situ, which then reacts with a suitable diazo compound to form the indazole ring system. The choice of the diazo component is crucial for the success of this transformation. orgsyn.org

Multicomponent reactions (MCRs) represent the pinnacle of convergent synthesis. A novel two-step synthesis of 1-arylindazole-3-carboxamides, which share the indazole-3-carbonyl core, utilizes a strategic reaction between isocyanides, 2-iodo-N-arylbenzohydrazonoyl chlorides, and a carboxylic acid, followed by an intramolecular cyclization. unina.it Such methods provide rapid access to complex indazole derivatives from simple starting materials.

Divergent strategies , in contrast, begin with a common indazole precursor that is subsequently modified to generate a library of analogues. This approach is ideal for structure-activity relationship (SAR) studies. A hypothetical divergent synthesis of this compound could start from a readily available indazole, such as 1H-indazole itself. The synthesis would then proceed through a series of regioselective functionalization steps, including nitration at the 7-position, introduction of the carbaldehyde group at the 3-position, and subsequent reduction of the nitro group to the desired amine. However, controlling regioselectivity in the functionalization of the parent indazole ring can be challenging. For example, direct Vilsmeier-Haack formylation at the C3 position of indazoles is generally ineffective, necessitating alternative multi-step approaches. nih.gov

Regioselective Synthesis and Functional Group Tolerance

Achieving regiocontrol is a paramount challenge in the synthesis of polysubstituted heterocycles like this compound. The relative positions of the amino and carbaldehyde groups are critical for the molecule's intended applications, demanding highly selective reactions.

One of the most effective methods for synthesizing 1H-indazole-3-carbaldehydes is the nitrosation of indoles. nih.govrsc.org This reaction proceeds regioselectively to furnish the aldehyde at the C3 position of the newly formed indazole ring. The reaction is initiated by the nitrosation of the indole at its C3 position, followed by a cascade of events involving ring opening and re-closure to form the indazole-3-carbaldehyde. nih.gov This method displays remarkable functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the indole's benzene ring.

The table below summarizes the scope of the indole-to-indazole conversion, highlighting the tolerance for various functional groups.

Starting Indole DerivativeProductYield (%)
Indole1H-Indazole-3-carbaldehyde99%
5-Methoxy-indole5-Methoxy-1H-indazole-3-carbaldehyde91%
7-Methyl-indole7-Methyl-1H-indazole-3-carbaldehyde72%
5-NHBoc-indole5-NHBoc-1H-indazole-3-carbaldehyde78%
5-Cyano-indole5-Cyano-1H-indazole-3-carbaldehyde-
5-Nitro-indole5-Nitro-1H-indazole-3-carbaldehyde-
Data sourced from an optimized procedure for indole nitrosation. nih.gov

The successful synthesis of the 5-NHBoc protected amino derivative suggests that a similar strategy could be applied to a 7-aminoindole precursor. nih.gov The free amino group at the 7-position is strongly activating and nucleophilic, which could lead to side reactions under various synthetic conditions. Therefore, the use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, would likely be essential to ensure the desired reaction outcome.

Challenges in regioselectivity are also evident in the functionalization of pre-formed indazole rings. In the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, direct bromination of 4-chloro-1H-indazol-3-amine resulted in the undesired regioisomer as the major product. nih.gov To overcome this, a regioselective bromination of the 2,6-dichlorobenzonitrile (B3417380) precursor was performed before the cyclization with hydrazine to form the indazole ring. nih.gov This highlights a common strategy: controlling regiochemistry by functionalizing a simpler precursor scaffold prior to heterocycle formation.

Cascade and One-Pot Reaction Strategies

To enhance synthetic efficiency, reduce waste, and simplify purification processes, cascade and one-pot reactions are increasingly employed in the synthesis of complex molecules. researchgate.net These strategies involve the sequential formation of multiple chemical bonds in a single reaction vessel, avoiding the isolation of intermediates.

The transformation of indoles into 1H-indazole-3-carbaldehydes via nitrosation is a prime example of a one-pot cascade reaction. nih.gov The process, which occurs under mild, slightly acidic conditions, involves a multistep pathway:

Nitrosation: Electrophilic attack of the nitrosonium ion at the C3 position of the indole.

Oxime Formation: Tautomerization of the initial adduct to form a 3-nitrosoindole, which exists in equilibrium with its oxime form.

Water Addition: Nucleophilic addition of water to the C2 position of the indole ring.

Ring Opening: Cleavage of the C2-C3 bond of the indole nucleus.

Ring Closure: Intramolecular cyclization through the reaction of the amino group with the aldehyde functionality to form the pyrazole ring of the indazole system.

This elegant one-pot procedure minimizes side reactions and provides high yields for a variety of substituted indoles. nih.gov

Similarly, multicomponent reactions (MCRs) are powerful one-pot strategies. The synthesis of pyrrole-3-carbaldehydes has been achieved through a one-pot sequential MCR involving a proline-catalyzed Mannich reaction-cyclization sequence followed by an oxidation step. rsc.org While not directly targeting indazoles, this demonstrates the power of one-pot MCRs in constructing functionalized heterocyclic aldehydes. The development of analogous one-pot or cascade reactions starting from appropriately substituted aniline (B41778) or benzonitrile derivatives represents a promising avenue for the efficient and scalable synthesis of this compound.

Reactivity and Advanced Chemical Transformations of 7 Amino 1h Indazole 3 Carbaldehyde

Transformations Involving the Aldehyde Functionality (C3-Carbaldehyde)

The aldehyde group at the C3 position of the indazole ring is a focal point for a variety of chemical modifications, enabling the construction of diverse molecular scaffolds. nih.govrsc.org

Carbon-Carbon Bond Forming Reactions (e.g., Knoevenagel and Wittig Condensations)

The aldehyde functionality readily participates in classic carbon-carbon bond-forming reactions, providing a pathway to extended and functionalized indazole derivatives.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with active methylene (B1212753) compounds in the presence of a weak base. wikipedia.org For instance, the reaction of an aldehyde with a compound containing an active hydrogen, catalyzed by a mild base, leads to the formation of an α,β-unsaturated ketone after a dehydration step. wikipedia.org A notable modification is the Doebner modification, where pyridine (B92270) is used as a solvent, and one of the activating groups on the nucleophile is a carboxylic acid, such as in the reaction with malonic acid. wikipedia.org

Wittig Condensation: The aldehyde group can be converted into an alkene through the Wittig reaction. nih.govrsc.org This transformation is a valuable tool for introducing a variety of substituents at the C3 position, further diversifying the accessible chemical space of indazole derivatives. rsc.org

Cyclization Reactions Leading to Fused Heteroaromatic Systems (e.g., Oxazoles, Thiazoles, Benzimidazoles, Isoindazoles)

The C3-carbaldehyde is a crucial precursor for the synthesis of fused heteroaromatic systems, which are prevalent in many biologically active molecules. nih.govrsc.org These reactions typically involve condensation with a binucleophilic reagent, followed by an intramolecular cyclization and often an oxidation or rearrangement step.

For example, the reaction of 1H-indazole-3-carbaldehyde derivatives with appropriate reagents can lead to the formation of oxazoles, thiazoles, benzimidazoles, and isoindazoles. nih.govrsc.org The specific fused system obtained depends on the nature of the reacting partner. For instance, multicomponent reactions involving aminoazoles, carbonyl compounds, and CH-acids are a common strategy for constructing such fused systems. nih.gov

Reductions to Corresponding Secondary Alcohols and Amines

The aldehyde group can be readily reduced to a primary alcohol or an amine, providing access to another set of important intermediates. Standard reducing agents can be employed for the conversion to the corresponding alcohol. Further reaction, such as reductive amination, can then be used to introduce an amino group. These transformations significantly expand the synthetic utility of the 7-amino-1H-indazole-3-carbaldehyde core. nih.govrsc.org

Oxidation Reactions to Carboxylic Acid Derivatives

Oxidation of the aldehyde functionality furnishes the corresponding carboxylic acid. This transformation is a key step in the synthesis of many indazole-based compounds, as the carboxylic acid can be further converted into a variety of derivatives, including esters and amides. These derivatives are often crucial for modulating the biological activity of the final molecule.

Formation of Schiff Bases and Imines

The reaction of the C3-carbaldehyde with primary amines leads to the formation of Schiff bases or imines. nih.govjocpr.com This condensation reaction is typically straightforward and provides a modular approach to introduce a wide range of substituents at the C3 position. jocpr.commdpi.com The resulting imine can be a stable final product or an intermediate that can undergo further reactions, such as reduction to a secondary amine or participation in cyclization reactions. researchgate.net The formation of Schiff bases is a common strategy in the synthesis of various heterocyclic compounds and metal complexes. nih.govmdpi.com

Reactions Exploiting the Amino Group at Position 7

The amino group at the 7-position of the indazole ring offers another site for chemical modification, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Reactions targeting the 7-amino group can include acylation, alkylation, and participation in cyclization reactions. For instance, the amino group can be acylated with acid chlorides or anhydrides to form amides. libretexts.org It can also be a key nucleophile in the formation of fused heterocyclic systems.

A significant challenge in the functionalization of the 7-position can be achieving regioselectivity, especially in the presence of other reactive sites. For example, direct bromination of a 3-aminoindazole derivative at the 7-position can be difficult, sometimes leading to undesired regioisomers. nih.gov To overcome this, strategies involving protection of other reactive sites or the use of specific reagents and reaction conditions are often employed. nih.govchemrxiv.org For instance, N-bromosuccinimide (NBS) has been identified as a suitable brominating agent for certain indazole precursors under specific conditions. nih.govchemrxiv.org

The reactivity of the 7-amino group is crucial in the synthesis of various biologically active indazole derivatives, including those with applications in medicinal chemistry. nih.gov For example, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an important intermediate for the HIV-1 capsid inhibitor Lenacapavir, highlights the importance of controlling the reactivity at the 7-position. nih.gov

Amidation and Acylation Reactions for N-Functionalization

The presence of a primary amino group at the 7-position of the indazole ring provides a nucleophilic center that readily participates in amidation and acylation reactions. These transformations are fundamental for introducing a variety of substituents, thereby modulating the compound's physicochemical properties.

Acylation of the amino group can be achieved under standard conditions, typically involving the reaction of this compound with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. For instance, treatment with acetic anhydride in the presence of a base like triethylamine (B128534) in a suitable solvent like dichloromethane (B109758) would be expected to yield N-(3-formyl-1H-indazol-7-yl)acetamide. nih.gov The nucleophilicity of the amino group is generally sufficient for these reactions to proceed efficiently. nih.gov

The general procedure for the acylation of aminoindazoles often involves stirring the aminoindazole with an excess of the acylating reagent and a base at room temperature. nih.gov The reaction progress can be monitored by thin-layer chromatography, and the product can be purified by standard techniques like column chromatography. nih.gov While specific studies on this compound are limited, the reactivity of other aminoindazoles, such as 6-aminoindazoles, has been documented, where acylation proceeds smoothly. nih.gov

Acylating AgentBaseExpected ProductReference
Acetic AnhydrideTriethylamineN-(3-formyl-1H-indazol-7-yl)acetamide nih.gov
Benzoyl ChloridePyridineN-(3-formyl-1H-indazol-7-yl)benzamideInferred from general principles

Condensation Reactions with Carbonyl Compounds

The aldehyde group at the C3 position is an electrophilic center that can undergo condensation reactions with various nucleophiles, particularly active methylene compounds and amines. These reactions are pivotal for extending the molecular framework and constructing more elaborate heterocyclic systems.

Knoevenagel condensation of indazole-3-carboxaldehydes with compounds containing active methylene groups, such as malononitrile (B47326) or ethyl cyanoacetate, provides access to α,β-unsaturated systems. nih.govrsc.org These reactions are typically catalyzed by a weak base like piperidine (B6355638) or an amine salt. The resulting products can serve as versatile intermediates for further cyclization reactions. nih.govrsc.org

Furthermore, the aldehyde can react with primary amines to form Schiff bases (imines). This transformation is a cornerstone in the synthesis of various biologically active molecules. For example, condensation with substituted anilines would yield the corresponding N-aryl imines. The reaction of indole-3-carboxaldehyde (B46971) with various amine derivatives to form Schiff bases is well-documented and serves as a good model for the expected reactivity of indazole-3-carbaldehydes. researchgate.netekb.eg

ReagentCatalystProduct TypeReference
MalononitrilePiperidine2-((1H-indazol-3-yl)methylene)malononitrile derivative nih.govrsc.org
Ethyl CyanoacetateAmmonium (B1175870) AcetateEthyl 2-cyano-3-(1H-indazol-3-yl)acrylate derivative nih.govrsc.org
Substituted AminesAcidic/BasicSchiff Base (Imine) researchgate.netekb.eg

Electrophilic Substitution and Derivatization on the Amino Group

While the amino group is primarily nucleophilic, the benzene (B151609) portion of the indazole ring can undergo electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents. The amino group is a strong activating group and an ortho-, para-director. However, in strongly acidic conditions used for many electrophilic aromatic substitutions, the amino group will be protonated to form an ammonium salt, which is a deactivating and meta-directing group. libretexts.org

To control the outcome of electrophilic substitution, the amino group is often protected, for example, by acylation. libretexts.org The resulting amide is still an ortho-, para-director but is less activating than the free amino group, which can help to prevent polysubstitution and other side reactions. libretexts.org The bulky nature of the acyl group can also favor para-substitution due to steric hindrance. libretexts.org

Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.orglumenlearning.comwikipedia.org For this compound, electrophilic attack would be directed to the positions ortho and para to the amino group, which are the C6 and C4 positions, respectively. However, the directing effect of the indazole nitrogen atoms and the aldehyde group would also play a role, potentially leading to complex product mixtures.

Reactivity of the Indazole Heterocyclic Core

N-Alkylation and N-Derivatization Strategies

The indazole ring contains two nitrogen atoms, N1 and N2, both of which can potentially be alkylated. The regioselectivity of N-alkylation is a critical aspect of indazole chemistry and is influenced by several factors, including the nature of the substituents on the indazole ring, the alkylating agent, the base, and the solvent used. nih.govbeilstein-journals.org

Generally, N1-alkylation leads to the thermodynamically more stable product, while N2-alkylation is often kinetically favored. nih.gov Studies on the alkylation of various substituted indazoles have shown that the use of sodium hydride in an aprotic solvent like tetrahydrofuran (B95107) (THF) tends to favor the formation of the N1-isomer. beilstein-journals.org Conversely, conditions such as cesium carbonate in dimethylformamide (DMF) can lead to mixtures of N1 and N2 isomers. beilstein-journals.org

For 7-substituted indazoles, the position of the substituent can significantly influence the N1/N2 ratio. For example, electron-withdrawing groups at the C7 position, such as a nitro group, have been shown to favor N2-alkylation. beilstein-journals.org The effect of the 7-amino group in this compound on the regioselectivity of N-alkylation would need to be experimentally determined, but it is plausible that it could influence the outcome through both electronic and steric effects. A general and mild procedure for the selective N7-alkylation of 7-azaindazoles using alkyl halides in butanone without the need for additives has also been reported, which could potentially be adapted. nih.govresearchgate.net

Alkylating AgentBase/Solvent SystemPredominant IsomerReference
Alkyl HalideNaH / THFN1-alkylated beilstein-journals.org
Alkyl HalideCs2CO3 / DMFMixture of N1 and N2 beilstein-journals.org
Alkyl HalideButanone (for 7-azaindazoles)N7-alkylated nih.govresearchgate.net

C-H Functionalization at Various Ring Positions

Direct C-H functionalization has emerged as a powerful tool for the derivatization of heterocyclic compounds, including indazoles, as it avoids the need for pre-functionalized starting materials. bits-pilani.ac.in The C-H bonds of the indazole ring exhibit different reactivities, allowing for regioselective functionalization.

The C3 position of the indazole ring is a common site for functionalization. chim.it However, in the case of this compound, this position is already substituted. Therefore, C-H functionalization would target other positions on the indazole core.

Recent advances have described methods for the C-H functionalization of indazoles at various positions, often utilizing transition metal catalysis. nih.govacs.org For instance, rhodium-catalyzed reactions have been employed for the synthesis of substituted indazoles via C-H bond addition to aldehydes. nih.govacs.org Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of bromo-substituted indazoles are also well-established for introducing aryl groups. A direct and regioselective C7-bromination of 4-substituted 1H-indazoles has been developed, followed by Suzuki-Miyaura coupling, which could be a relevant strategy for further functionalization of the benzene ring of the indazole core. nih.gov The functionalization of the C7 position of indazoles has been achieved through palladium-mediated cross-coupling reactions of 7-iodo- or 7-triflyloxy-substituted indazoles. researchgate.net

Tautomerism and Isomerization Studies

Indazole and its derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. The two most common tautomers are the 1H-indazole and the 2H-indazole. nih.govresearchgate.netnih.gov In most cases, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govresearchgate.netnih.gov

The position of the tautomeric equilibrium can be influenced by the nature and position of substituents on the indazole ring, as well as by the solvent. researchgate.netfigshare.com For instance, in some 3-substituted indazoles, the 2H-tautomer can be stabilized by intermolecular hydrogen bonding. figshare.com The presence of both an amino group at C7 and a carbaldehyde group at C3 in this compound could potentially influence the tautomeric preference through intramolecular hydrogen bonding or by altering the electronic properties of the ring system.

Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to predict the relative stabilities of the different tautomers. researchgate.net Experimental verification is typically achieved through spectroscopic methods, such as NMR spectroscopy, by observing the chemical shifts and coupling constants which differ for the 1H and 2H tautomers. researchgate.netfigshare.com

TautomerRelative StabilityInfluencing FactorsReference
1H-IndazoleGenerally more stableThermodynamics nih.govresearchgate.netnih.gov
2H-IndazoleGenerally less stableKinetics, specific substitution patterns nih.govresearchgate.netfigshare.com

Multi-Component Reaction (MCR) Integration of this compound Scaffolds

The unique bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic aldehyde function on the indazole framework, makes it an exceptional candidate for integration into multi-component reactions (MCRs). These reactions, where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. The strategic positioning of the amino and aldehyde groups allows for the construction of novel and complex heterocyclic systems, particularly fused-ring structures with potential applications in medicinal chemistry and materials science.

The primary amino group at the 7-position and the aldehyde at the 3-position can participate in a variety of MCRs, acting as key synthons for the assembly of diverse molecular architectures. The reactivity of this scaffold opens avenues for the synthesis of libraries of compounds based on the indazole core, a privileged structure in drug discovery.

One of the most promising applications of this compound in MCRs is in the synthesis of pyrimido[1,2-b]indazole derivatives. These fused heterocyclic systems are of significant interest due to their reported biological activities. In a typical MCR approach, the this compound can react with a ketone and a source of a one-carbon unit in a (3+2+1) cyclization.

For instance, a plausible three-component reaction involves the condensation of this compound with a ketone and N,N-dimethylaminoethanol as a methine source. In this reaction, the amino group of the indazole would initially react with the ketone to form an enamine intermediate. The aldehyde group could then participate in the subsequent cyclization steps, facilitated by the one-carbon synthon, to yield the final pyrimido[1,2-b]indazole product. The specific substitution pattern on the resulting scaffold would be dictated by the choice of the ketone reactant.

A hypothetical reaction scheme for the synthesis of a substituted pyrimido[1,2-b]indazole from this compound is presented below:

Table 1: Hypothetical Multi-Component Synthesis of a Pyrimido[1,2-b]indazole Derivative

Reactant 1Reactant 2Reactant 3Catalyst/SolventProduct
This compoundAcetophenoneN,N-DimethylaminoethanolFeCl₃ / Toluene8-Formyl-2-phenylpyrimido[1,2-b]indazole

Furthermore, the dual reactivity of this compound allows for its potential use in other established MCRs, such as the Ugi or Passerini reactions, by leveraging either the amino or the aldehyde functionality. For example, the aldehyde group could react with an amine, an isocyanide, and a carboxylic acid in a Ugi four-component reaction to generate α-acetamido amide derivatives bearing the 7-aminoindazole moiety. Conversely, the amino group could act as the amine component in a similar reaction.

The integration of the this compound scaffold into MCRs represents a powerful strategy for the rapid construction of complex, drug-like molecules. The ability to systematically vary the other components in the reaction allows for the creation of large and diverse chemical libraries for high-throughput screening and the exploration of structure-activity relationships. While specific documented examples of MCRs involving this exact molecule are limited in publicly available literature, the known reactivity of aminoindazoles and aromatic aldehydes in such transformations strongly supports its potential as a valuable building block in combinatorial chemistry.

Advanced Spectroscopic and Computational Characterization of 7 Amino 1h Indazole 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering profound insights into the connectivity, chemical environment, and spatial arrangement of atoms. For 7-Amino-1H-indazole-3-carbaldehyde and its derivatives, a combination of one-dimensional and two-dimensional NMR techniques is indispensable for a complete characterization.

1H and 13C NMR for Primary Structural Elucidation

The primary structure of this compound can be effectively determined using ¹H and ¹³C NMR spectroscopy. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of the protons. The aldehyde proton is expected to resonate significantly downfield, typically in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the aromatic ring will appear in the aromatic region (δ 6.5-8.0 ppm), with their specific shifts and coupling patterns dictated by the positions of the amino and carbaldehyde substituents. The protons of the amino group (NH₂) will likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde will be the most downfield signal, typically appearing around δ 185-195 ppm. The carbons of the indazole ring will resonate in the aromatic region (δ 110-150 ppm). The carbon atom attached to the amino group (C7) will experience a shielding effect, causing it to appear at a relatively upfield position compared to the other aromatic carbons.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton Expected Chemical Shift (ppm) Multiplicity
-CHO 9.5 - 10.5 Singlet
Aromatic-H 6.5 - 8.0 Doublet, Triplet, or Multiplet
-NH₂ Variable Broad Singlet

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Expected Chemical Shift (ppm)
-CHO 185 - 195
Aromatic-C 110 - 150

Two-Dimensional NMR Techniques (e.g., NOESY, COSY, HSQC, HMBC) for Regioselective Analysis and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D spectra and for determining the regiochemistry and stereochemistry of complex molecules. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.eduyoutube.com For this compound, COSY would be instrumental in confirming the connectivity of the protons on the benzene (B151609) ring of the indazole core, by showing cross-peaks between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). sdsu.eduyoutube.com Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon atom to which it is attached. This is crucial for assigning the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is critical for determining the stereochemistry and conformation of molecules. For a planar molecule like this compound, NOESY can help confirm the regiochemistry by showing correlations between protons on adjacent substituents and the indazole ring.

The combined application of these 2D NMR techniques provides a robust and comprehensive method for the complete structural and regiochemical assignment of this compound and its derivatives.

14N and 15N NMR for Nitrogen Atom Characterization and Tautomerism Assessment

Nitrogen NMR, specifically ¹⁵N NMR due to its sharper signals compared to the quadrupolar ¹⁴N nucleus, is a powerful tool for probing the electronic environment of nitrogen atoms and for studying dynamic processes like tautomerism. researchgate.net The indazole ring system can exist in different tautomeric forms, and ¹⁵N NMR can provide direct evidence for the predominant tautomer in solution.

The chemical shifts of the nitrogen atoms in the indazole ring are highly sensitive to their chemical environment and bonding. In this compound, there are three distinct nitrogen environments: the two nitrogen atoms of the indazole ring and the nitrogen of the amino group. The chemical shifts of the ring nitrogens can help in distinguishing between the 1H and 2H tautomers. For example, studies on other nitrogen-containing heterocycles have shown that the ¹⁵N chemical shifts can differ significantly between tautomeric forms, allowing for the determination of the equilibrium position. rsc.orgnih.gov

Furthermore, the coupling between ¹⁵N nuclei and adjacent protons can be observed in ¹H-¹⁵N HMBC experiments, providing further confirmation of the structure and tautomeric state. While specific ¹⁵N NMR data for this compound is not available in the provided search results, the principles of ¹⁵N NMR spectroscopy suggest it would be a highly informative technique for a detailed electronic and structural characterization of this molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule and their bonding environments.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of the specific bonds and functional groups present. For this compound, the FT-IR spectrum would exhibit characteristic absorption bands for the amino, carbaldehyde, and indazole functionalities.

N-H Stretching: The amino group (NH₂) will typically show two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations. The N-H stretching of the indazole ring is also expected in this region, often as a broader band.

C=O Stretching: The carbonyl group (C=O) of the aldehyde will give rise to a strong, sharp absorption band in the range of 1680-1710 cm⁻¹. libretexts.org The exact position will be influenced by conjugation with the indazole ring.

C-H Stretching: The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aldehydic C-H stretch typically shows two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. libretexts.org

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the indazole ring will appear in the 1400-1650 cm⁻¹ region.

N-H Bending: The N-H bending vibration of the amino group is expected around 1600-1650 cm⁻¹.

IR data for several 1H-indazole-3-carboxaldehyde derivatives show a characteristic C=O stretching frequency around 1660-1680 cm⁻¹. nih.gov This information, combined with the expected frequencies for the amino group, allows for a confident identification of the key functional groups in this compound.

Table 3: Characteristic FT-IR Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Amino (-NH₂) N-H Stretch (asymmetric & symmetric) 3300 - 3500
N-H Bend 1600 - 1650
Aldehyde (-CHO) C=O Stretch 1680 - 1710
C-H Stretch 2720 and 2820 (two bands)
Indazole Ring N-H Stretch ~3200 - 3400 (broad)
Aromatic C-H Stretch > 3000

Fourier-Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. Therefore, the FT-Raman spectrum of this compound would provide additional and confirmatory information.

The C=C and C=N stretching vibrations of the aromatic indazole ring, which may be weak or complex in the IR spectrum, often give rise to strong and well-defined bands in the Raman spectrum. This can be particularly useful for characterizing the heterocyclic core. Studies on indazole derivatives have shown that Raman spectroscopy can effectively distinguish between different substituted amides. nih.gov Furthermore, Surface-Enhanced Raman Spectroscopy (SERS) has been used to study the adsorption of 1H-indazole on silver surfaces, indicating that the molecule interacts with the metal via the nitrogen atoms and the π-system of the ring. nih.gov This highlights the potential of Raman techniques to probe the electronic structure and intermolecular interactions of this compound.

The combination of FT-IR and FT-Raman spectroscopy, supported by computational predictions, would allow for a complete vibrational assignment and a deeper understanding of the molecular structure and bonding in this compound and its derivatives.

Table 4: List of Compounds Mentioned

Compound Name
This compound
5-Chloro-1H-indazole-3-carboxaldehyde
7-Methyl-1H-indazole-3-carboxaldehyde
1H-indazole

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking.

While a crystal structure for this compound has not been reported, the structure of the parent compound, 1H-indazole-3-carbaldehyde, offers significant insights. researchgate.net It crystallizes in the monoclinic system (space group P2₁/c) with two independent molecules in the asymmetric unit. researchgate.net These molecules are linked by intermolecular N—H···O hydrogen bonds, forming one-dimensional chains. researchgate.net The crystal structure is further stabilized by π-π stacking interactions. researchgate.net

Table 2: Crystallographic Data for the Analogous 1H-indazole-3-carbaldehyde

Parameter Value Reference
Chemical Formula C₈H₆N₂O researchgate.net
Crystal System Monoclinic researchgate.net
Space Group P2₁/c researchgate.net
a (Å) 3.83610(13) researchgate.net
b (Å) 18.0442(6) researchgate.net
c (Å) 9.9572(4) researchgate.net
β (°) 96.682(3) researchgate.net
Volume (ų) 684.55(4) researchgate.net
Z 4 researchgate.net

Computational Chemistry Studies

Computational methods are powerful tools for investigating the properties of molecules, providing insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Geometrical Optimization, Electronic Structure, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method to predict the geometry, electronic structure, and spectroscopic properties of molecules. Studies on similar indazole derivatives often employ the B3LYP functional with the 6-311++G(d,p) basis set for accurate results. nih.govcore.ac.uk

For this compound, DFT calculations would be used to:

Optimize the molecular geometry: To determine the most stable conformation and predict bond lengths and angles.

Analyze the electronic structure: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides information about the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. core.ac.uk

Predict spectroscopic properties: Theoretical vibrational spectra (IR and Raman) can be calculated and compared with experimental data to aid in spectral assignments. researchgate.net

The amino group at the 7-position is expected to act as an electron-donating group, which would influence the electron density distribution in the indazole ring and affect the energies of the frontier molecular orbitals.

Table 3: Typical Parameters for DFT Calculations on Indazole Derivatives

Parameter Typical Value/Method Purpose
Method Density Functional Theory (DFT) Calculation of electronic structure
Functional B3LYP Approximates exchange-correlation energy
Basis Set 6-311++G(d,p) Describes the molecule's orbitals
Task Geometry Optimization Find lowest energy structure
Task Frequency Analysis Predict IR/Raman spectra, confirm minima

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and donor-acceptor interactions within a molecule and between molecules. wisc.edu It provides a quantitative picture of bonding and delocalization.

In this compound, NBO analysis would reveal key electronic features:

Charge Distribution: Calculation of the natural atomic charges on each atom, showing the electron-donating effect of the amino group.

Intramolecular Charge Transfer: Identification of hyperconjugative interactions, such as the delocalization of the lone pair of the amino nitrogen into the π* antibonding orbitals of the indazole ring. This stabilizes the molecule and influences its electronic properties.

Intermolecular Interactions: For a dimer or cluster, NBO analysis can quantify the strength of hydrogen bonds (e.g., N-H···O or N-H···N), which is crucial for understanding the solid-state structure. The analysis of the parent 1H-indazole-3-carbaldehyde confirmed the presence of various intermolecular interactions that stabilize the crystal structure. researchgate.net

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
1H-indazole-3-carbaldehyde
7-Methyl-1H-indazole-3-carboxaldehyde
1-butyl-1H-indazole-3-carboxamide

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Site Identification

Molecular Electrostatic Potential (MEP) is a critical computational tool used to predict the chemical reactivity of a molecule and its sites of interaction. nih.gov It maps the electrostatic potential onto the electron density surface, providing a visual guide to the charge distribution. researchgate.net This analysis is instrumental in understanding electrophilic and nucleophilic reactions, hydrogen bonding, and other noncovalent interactions that govern molecular recognition. nih.govnih.gov

The MEP surface is color-coded to represent different potential values. Typically, regions of negative potential, which are susceptible to electrophilic attack, are colored red. These areas are rich in electrons and act as nucleophilic sites. Conversely, regions of positive potential, prone to nucleophilic attack, are colored blue, indicating electron-deficient areas or electrophilic sites. Green areas represent regions with a neutral or zero potential. nih.gov For instance, in a study of novel indazole derivatives, MEP analysis clarified the electron distribution pattern, identifying the most positive and negative sites and thereby predicting the compound's reactive behavior. nih.gov

The analysis helps in understanding the relationship between a molecule's electrical characteristics and its reactivity. nih.gov By identifying the electrophilic and nucleophilic centers, MEP maps provide a rational basis for how a molecule like this compound might interact with biological targets or other reagents. The amino group (-NH2) would be expected to increase electron density on the aromatic ring, influencing the potential, while the aldehyde (-CHO) group would act as an electron-withdrawing group, creating distinct electrophilic sites.

Table 1: Interpretation of Molecular Electrostatic Potential (MEP) Surface Colors

ColorPotentialInterpretation
RedNegativeElectron-rich; preferred site for electrophilic attack (Nucleophilic center)
BluePositiveElectron-deficient; preferred site for nucleophilic attack (Electrophilic center)
GreenNear-ZeroNeutral electrostatic potential
YellowIntermediateSlightly electron-rich
Light BlueIntermediateSlightly electron-deficient

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Detailed Intermolecular Interaction Characterization

By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, close intermolecular contacts become readily apparent. nih.gov Red spots on the dnorm map indicate contacts shorter than the van der Waals radii sum, often corresponding to hydrogen bonds. White regions represent contacts approximately equal to the van der Waals radii, and blue regions signify longer contacts. nih.gov

Table 2: Example of Intermolecular Contact Contributions for an Indazole Derivative from Hirshfeld Surface Analysis

Interaction TypeContribution (%)Description
H···H36.3%Represents van der Waals forces and general close packing.
O···H / H···O23.4%Primarily indicates the presence of C-H···O or N-H···O hydrogen bonds. nih.gov
C···H / H···C13.4%Often associated with weaker C-H···π interactions. nih.gov
N···H / H···N11.4%Suggests the presence of N-H···N hydrogen bonds or other close contacts.
Other Contacts15.5%Includes contacts involving other atoms (e.g., C···C, C···N).
Data derived from a representative analysis of a nitro-indazole derivative. nih.gov

In Silico Modeling for Ligand-Target Interaction Prediction and Mechanism Elucidation

In silico modeling, particularly molecular docking, is a cornerstone of modern rational drug design. nih.gov This computational technique predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. wjarr.com The process involves preparing a 3D structure of the biological target, often obtained from the Protein Data Bank (PDB), and docking the ligand into the active site. nih.gov The output includes a docking score or binding energy, which estimates the binding affinity, and a detailed view of the noncovalent interactions (e.g., hydrogen bonds, hydrophobic interactions, cation-π interactions) that stabilize the complex. mdpi.com

Indazole derivatives are known to be potent inhibitors of various protein kinases and other biological targets. nih.govmdpi.com Docking studies on indazole-based compounds have successfully predicted their binding modes and rationalized their biological activity. For example, in silico studies of indazole derivatives with targets like the renal cancer receptor (PDB: 6FEW) or COX-2 enzymes have identified key amino acid residues involved in binding and have shown strong correlations between calculated binding energies and experimental activity. nih.govresearchgate.net Similarly, docking studies against cell division cycle 7 (CDC7) kinase have revealed strong binding energies for related heterocyclic ligands, with van der Waals forces being the dominant contributors to the interaction energy. nih.gov

For this compound, in silico modeling could predict its potential as an inhibitor for various cancer-related targets. The model would identify key interactions, such as hydrogen bonds formed by the amino and aldehyde groups and π-stacking involving the indazole ring, providing a mechanistic hypothesis for its biological function and guiding further experimental validation. mdpi.com

Table 3: Representative Data from an In Silico Docking Study of an Indazole Derivative

Protein TargetPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Cyclooxygenase-2 (COX-2)3NT1-8.49Gly526Hydrogen Bond
Renal Cancer Receptor6FEW-7.5 to -9.0(Varies by derivative)Hydrogen Bond, Hydrophobic
CDC7 Kinase3F5D-8.46Glu66, Lys90, Met134Hydrogen Bond, Hydrophobic
Polo-like kinase 1 (PLK1)(Model)-10.0(Varies by derivative)Cation-π, Hydrogen Bond
Data compiled from representative studies on indazole and related heterocyclic derivatives. nih.govnih.govresearchgate.netjapsonline.com

Advanced Applications of 7 Amino 1h Indazole 3 Carbaldehyde in Chemical Biology and Materials Science

Applications in Chemical Biology Research

The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets. 7-Amino-1H-indazole-3-carbaldehyde serves as a key intermediate for the creation of new indazole-based compounds with potential therapeutic applications.

Rational Design and Synthesis of Novel Bioactive Indazole Derivatives

The strategic functionalization of the this compound core allows for the rational design of novel bioactive derivatives. The aldehyde group can be readily transformed into a variety of other functional groups, such as amines, alcohols, and carboxylic acids, or used in condensation reactions to form larger, more complex structures. nih.gov This chemical versatility enables the synthesis of libraries of compounds for screening against different biological targets.

For instance, the amino group at the 7-position can be modified to fine-tune the electronic properties and steric profile of the molecule, influencing its binding affinity and selectivity for a specific target. The synthesis of such derivatives often involves multi-step reaction sequences, starting with the protection of the amino group, followed by modification of the carbaldehyde, and concluding with deprotection.

Investigation of Enzyme Inhibition Mechanisms

Indazole derivatives have shown significant promise as inhibitors of various enzymes, and this compound provides a platform for developing potent and selective inhibitors.

Kinase Inhibition: Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The indazole ring is a well-established "hinge-binding" motif, capable of forming key hydrogen bond interactions within the ATP-binding site of many kinases. mdpi.comnih.gov Derivatives of this compound can be designed to target specific kinases by introducing substituents that exploit other binding pockets within the enzyme's active site. nih.gov For example, structure-based drug design has been used to develop 3-amino-1H-indazol-6-yl-benzamides as potent type II kinase inhibitors targeting the "DFG-out" conformation of kinases like FLT3 and PDGFRα. nih.gov

α-Glucosidase Inhibition: α-Glucosidase is an enzyme involved in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Indazole-based compounds have been investigated as α-glucosidase inhibitors. nih.gov The synthesis of hybrid molecules incorporating the indazole scaffold with other pharmacophores, such as thiadiazole, has yielded potent dual inhibitors of α-glucosidase and other enzymes. nih.gov

Phosphodiesterase Inhibition: Phosphodiesterases (PDEs) are enzymes that regulate the levels of cyclic nucleotides, such as cAMP and cGMP, which are important second messengers in various signaling pathways. nih.gov PDE inhibitors have therapeutic potential in a range of conditions, including inflammatory and neurological disorders. bohrium.com The development of selective PDE inhibitors is an active area of research, and the indazole scaffold can be utilized to create compounds that target specific PDE isoforms. nih.gov

Elucidation of Molecular Interactions with Biological Targets and Structure-Activity Relationship (SAR) Studies

Understanding how a molecule interacts with its biological target is fundamental to drug discovery. Techniques such as X-ray crystallography and computational modeling are used to elucidate the binding modes of indazole derivatives. This information is crucial for establishing structure-activity relationships (SAR), which guide the optimization of lead compounds. researchgate.netfrontiersin.orgacademie-sciences.fr

SAR studies on indazole-based inhibitors have revealed the importance of specific structural features for activity. For example, in a series of 1H-indazole-3-carboxamide derivatives developed as PAK1 inhibitors, it was found that substitution with an appropriate hydrophobic ring in the deep back pocket and the introduction of a hydrophilic group in the bulk solvent region were critical for both inhibitory activity and selectivity. nih.gov Similarly, for antitumor 1H-indazole-3-amine derivatives, the nature of the substituent at the C-5 position of the indazole ring was found to significantly influence their inhibitory activity against cancer cell lines. mdpi.com

Compound Class Target Enzyme Key SAR Findings
1H-indazole-3-carboxamidesPAK1Hydrophobic ring in back pocket and hydrophilic group in solvent region are crucial for activity and selectivity. nih.gov
1H-indazole-3-amine derivativesCancer Cell LinesSubstituent at the C-5 position of the indazole ring significantly impacts inhibitory activity. mdpi.com
3-amino-1H-indazol-6-yl-benzamidesKinases (FLT3, PDGFRα)The N-ethylpiperazine moiety in the tail region is important for potent inhibition. nih.gov

Development of Fluorescent Probes for Advanced Bioimaging Techniques

Fluorescent probes are indispensable tools in chemical biology for visualizing and tracking biological processes in real-time. The indazole scaffold can be incorporated into the design of fluorescent probes due to its inherent photophysical properties, which can be modulated through chemical modification. The amino and carbaldehyde groups of this compound provide convenient handles for attaching fluorophores or recognition moieties for specific biological targets.

Contributions to Materials Science and Supramolecular Chemistry

Beyond its applications in the life sciences, this compound is also a valuable component in the construction of novel materials with unique properties.

Fabrication of Novel Chemical Sensors and Biosensors

The development of sensitive and selective chemical sensors and biosensors is a major focus of materials science. The indazole core, with its ability to participate in hydrogen bonding and π-π stacking interactions, can be used to create host molecules for the recognition of specific analytes. The carbaldehyde group of this compound can be used to immobilize the molecule onto a solid support or to react with an analyte, leading to a detectable signal.

For example, a sensor for a particular ion could be designed by synthesizing an indazole derivative with a cavity that is complementary in size and electronic properties to the target ion. Binding of the ion would then induce a change in the photophysical properties of the indazole, such as its fluorescence, which can be measured.

Development as Electronically Active Materials and Organic Semiconductors

The development of novel organic materials with tailored electronic properties is a cornerstone of modern materials science. While direct studies on this compound are not presently available, the inherent electronic characteristics of the indazole core suggest its potential as a building block for electronically active materials and organic semiconductors.

Indazole derivatives, as a class, are known to possess interesting electronic properties. researchgate.net The fused ring system, comprising an electron-rich pyrazole (B372694) ring and an aromatic benzene (B151609) ring, provides a platform for π-electron delocalization, a key requirement for charge transport. The introduction of an amino group at the 7-position and a carbaldehyde group at the 3-position is expected to significantly modulate these electronic properties. The amino group, being a strong electron-donating group, can increase the highest occupied molecular orbital (HOMO) energy level, potentially facilitating hole injection and transport. Conversely, the electron-withdrawing carbaldehyde group can lower the lowest unoccupied molecular orbital (LUMO) energy level, which could be beneficial for electron injection and transport.

This combination of donor and acceptor-like substituents within the same molecule creates a "push-pull" system, which is a common design strategy for organic electronic materials. Such systems can lead to a reduced bandgap and enhanced intramolecular charge transfer, properties that are highly desirable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

While no specific data exists for this compound, the table below outlines the potential effects of its functional groups on key electronic properties, based on general principles of organic electronics.

Table 1: Predicted Influence of Functional Groups on the Electronic Properties of a Hypothetical this compound-based Material

Functional GroupPositionPredicted Effect on Electronic PropertiesPotential Application Benefit
Amino (-NH₂)7Electron-donating; Raises HOMO levelImproved hole injection/transport
Carbaldehyde (-CHO)3Electron-withdrawing; Lowers LUMO levelImproved electron injection/transport
Indazole Core-π-conjugated systemFacilitates charge delocalization

Further research is imperative to synthesize and characterize this compound and its derivatives to validate these theoretical predictions and explore their viability in electronic devices.

Exploration in Supramolecular Assembly and Self-Assembled Systems via Non-Covalent Interactions

The field of supramolecular chemistry focuses on the design and synthesis of complex, ordered structures held together by non-covalent interactions. The molecular structure of this compound presents several key features that could be exploited for the rational design of self-assembling systems.

The molecule possesses both hydrogen bond donors (the amino group and the N-H of the indazole ring) and hydrogen bond acceptors (the nitrogen atoms of the pyrazole ring and the oxygen atom of the carbaldehyde group). This multiplicity of hydrogen bonding sites offers the potential for the formation of intricate and stable one-, two-, or three-dimensional networks. The specific geometry of these interactions could be directed by the relative positions of the functional groups on the indazole scaffold.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic indazole rings could play a significant role in the self-assembly process. The planar nature of the fused ring system is conducive to such interactions, which can contribute to the stability and long-range order of the resulting supramolecular structures.

The interplay of these non-covalent forces—hydrogen bonding and π-π stacking—could lead to the formation of a variety of supramolecular architectures, such as tapes, sheets, or porous frameworks. The aldehyde functionality also provides a reactive handle for post-assembly modification or for directing the assembly through the formation of dynamic covalent bonds.

While no experimental studies have been reported for this compound, the table below summarizes the potential non-covalent interactions and their anticipated role in directing self-assembly.

Table 2: Potential Non-Covalent Interactions in this compound for Supramolecular Assembly

Type of InteractionParticipating Functional GroupsPotential Role in Self-Assembly
Hydrogen Bonding-NH₂, Indazole N-H, Pyrazole N, -CHODirectional control, formation of extended networks
π-π StackingIndazole aromatic ringsStabilization of assemblies, promotion of long-range order
Dipole-Dipole-CHO groupInfluence on molecular packing and orientation

The exploration of this compound in the realm of supramolecular chemistry represents a promising yet untapped area of research. The synthesis of this compound and the systematic study of its self-assembly behavior could unveil novel materials with interesting structural and functional properties.

Future Directions and Emerging Research Opportunities

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of functionalized indazoles is a cornerstone of their continued investigation. While classical methods exist, the future of synthesizing 7-Amino-1H-indazole-3-carbaldehyde and its derivatives lies in the development of more efficient, sustainable, and versatile synthetic strategies.

Current approaches to indazole-3-carbaldehydes often involve multi-step sequences or the use of harsh reagents. mdpi.com For instance, the nitrosation of indoles provides a direct route to 1H-indazole-3-carboxaldehydes, but can require careful control of reaction conditions to minimize side reactions. researchgate.net Future research will likely focus on the following areas:

Flow Chemistry: The use of continuous flow reactors offers significant advantages in terms of safety, reproducibility, and scalability. researchgate.net Developing a flow-based synthesis for this compound could enable the rapid and on-demand production of this and related compounds, facilitating broader screening and application studies. researchgate.net

Catalytic C-H Functionalization: Direct C-H activation and functionalization are powerful tools for streamlining synthetic pathways. Research into the regioselective C-H formylation of 7-aminoindazoles would represent a significant leap forward, bypassing the need for pre-functionalized starting materials.

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions is a paramount goal in modern synthetic chemistry. Future methodologies will likely explore water-based syntheses, biocatalysis, and the use of renewable starting materials to construct the this compound scaffold. mdpi.com

Photoredox Catalysis: This burgeoning field of organic synthesis utilizes light to drive chemical reactions under mild conditions. The application of photoredox catalysis to the synthesis and functionalization of aminoindazoles could unlock novel reaction pathways and provide access to previously inaccessible derivatives.

Table 1: Comparison of Synthetic Methodologies for Indazole Derivatives

MethodologyAdvantagesDisadvantagesRelevant Compounds
Nitrosation of Indoles Direct, good for electron-deficient indoles.Can produce side products, requires acidic conditions.1H-Indazole-3-carbaldehyde, 7-Methyl-1H-indazole-3-carbaldehyde. mdpi.com
Flow Chemistry Scalable, safe, reproducible. researchgate.netRequires specialized equipment.Various substituted indazoles. researchgate.net
Palladium-catalyzed Cross-Coupling High-yielding, good functional group tolerance.Use of expensive metal catalysts.1,3-Biarylated indazoles.
Hydrazine-based Cyclization Efficient for 3-aminoindazoles. researchgate.netCan have regioselectivity issues.7-Bromo-4-chloro-1H-indazol-3-amine. researchgate.net

Advanced Functionalization and Derivatization Strategies for Enhanced Properties

The inherent functionality of this compound, with its nucleophilic amino group and electrophilic aldehyde, makes it an ideal platform for derivatization. Advanced functionalization strategies can be employed to fine-tune its electronic, steric, and physicochemical properties for specific applications.

The aldehyde group is a versatile precursor for a wide array of chemical transformations, including:

Condensation Reactions: Formation of Schiff bases, hydrazones, and other imine derivatives can lead to new ligands for coordination chemistry or biologically active compounds.

Oxidation and Reduction: Oxidation to the corresponding carboxylic acid or reduction to the alcohol opens up further avenues for esterification, amidation, and etherification.

Carbon-Carbon Bond Forming Reactions: Wittig, Horner-Wadsworth-Emmons, and Knoevenagel reactions can be used to introduce new carbon-based substituents, extending the conjugation of the system or adding new functional groups. mdpi.com

The 7-amino group can be readily acylated, alkylated, or arylated to modulate the compound's properties. For example, the synthesis of various 1H-indazole-3-amine derivatives has been shown to be crucial for their antitumor activity. researchgate.netnih.gov

Future research in this area will likely focus on creating libraries of derivatives for high-throughput screening in various applications. The development of orthogonal protection strategies will be crucial for selectively functionalizing either the amino or the aldehyde group.

Table 2: Potential Derivatization Reactions of this compound

Functional GroupReaction TypePotential Products
Aldehyde Knoevenagel Condensationα,β-Unsaturated carbonyl compounds
Wittig ReactionAlkenes
Reductive AminationSecondary and tertiary amines
Amino AcylationAmides
SulfonylationSulfonamides
Buchwald-Hartwig AminationN-Aryl derivatives

Interdisciplinary Research at the Interface of Chemical Biology, Materials Science, and Computational Chemistry

The unique structural and electronic features of this compound make it a compelling candidate for exploration in several interdisciplinary fields.

Chemical Biology: Indazole derivatives are well-established as kinase inhibitors and are present in several FDA-approved drugs. nih.govresearchgate.net The 1H-indazole-3-amine moiety, in particular, is a known hinge-binding fragment in kinases. nih.gov this compound and its derivatives could be investigated as novel inhibitors of various enzymes, as fluorescent probes for biological imaging, or as building blocks for the synthesis of more complex bioactive molecules. nih.govnih.gov The aldehyde functionality provides a convenient point for conjugation to biomolecules.

Materials Science: The extended π-system and the presence of donor (amino) and acceptor (indazole) groups suggest potential applications in materials science. nih.gov Indazole-containing compounds have been explored for use in organic light-emitting diodes (OLEDs). nih.gov Future work could involve the synthesis of polymers or coordination complexes incorporating the this compound scaffold to investigate their photophysical and electronic properties for applications in sensors, organic electronics, and nonlinear optics. researchgate.netnsc.ru

Computational Chemistry: Computational methods are becoming increasingly indispensable in predicting molecular properties and guiding experimental design. nih.govrsc.org Density Functional Theory (DFT) calculations can be used to predict the electronic structure, reactivity, and spectral properties of this compound and its derivatives. nih.govrsc.org Molecular docking studies can help to identify potential biological targets and to rationalize structure-activity relationships. nih.govrsc.org

Theoretical Predictions and Experimental Validation for Deeper Mechanistic Understanding

A synergistic approach combining theoretical calculations and experimental validation is crucial for a comprehensive understanding of the chemical behavior of this compound.

Tautomerism and Reactivity: The indazole ring exhibits tautomerism, which can significantly influence its reactivity and biological activity. researchgate.net Theoretical studies can predict the relative stabilities of the different tautomers of this compound and how substitution affects the tautomeric equilibrium. These predictions can then be validated experimentally using spectroscopic techniques like NMR.

Reaction Mechanisms: Computational modeling can elucidate the mechanisms of synthetic and functionalization reactions, helping to optimize reaction conditions and to predict the regioselectivity of reactions. rsc.org For example, DFT calculations have been used to understand the regioselectivity of N-alkylation of indazoles. rsc.org

Structure-Property Relationships: By systematically modifying the structure of this compound in silico and calculating the resulting changes in properties, it is possible to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). These models can then be used to design new derivatives with enhanced properties for specific applications. Experimental validation of these predictions is essential to refine the theoretical models.

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